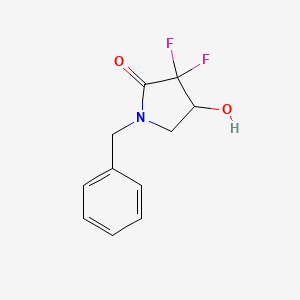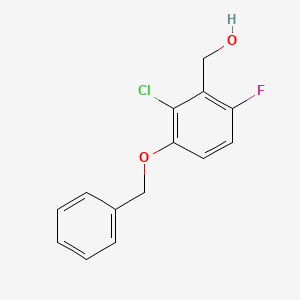
(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol is an organic compound that features a benzyl ether group, a chloro substituent, and a fluorine atom on a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-6-fluorophenol and benzyl bromide.
Etherification: The phenol group of 3-chloro-6-fluorophenol is reacted with benzyl bromide in the presence of a base (e.g., potassium carbonate) to form the benzyloxy derivative.
Reduction: The resulting benzyloxy compound is then subjected to reduction conditions using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of (3-(Benzyloxy)-2-chloro-6-fluorophenyl)aldehyde.
Reduction: Formation of (3-(Benzyloxy)-2-chloro-6-fluorophenyl)alkane.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol depends on its specific application:
In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
In Biological Studies: It can act as a ligand, binding to proteins and affecting their function or stability.
Comparación Con Compuestos Similares
Similar Compounds
(3-(Benzyloxy)-2-chlorophenyl)methanol: Lacks the fluorine substituent.
(3-(Benzyloxy)-2-fluorophenyl)methanol: Lacks the chlorine substituent.
(3-(Benzyloxy)-2-chloro-6-methylphenyl)methanol: Contains a methyl group instead of a fluorine atom.
Uniqueness
(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and interactions with biological targets. The combination of these substituents can enhance the compound’s stability and specificity in various applications.
Propiedades
Fórmula molecular |
C14H12ClFO2 |
|---|---|
Peso molecular |
266.69 g/mol |
Nombre IUPAC |
(2-chloro-6-fluoro-3-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H12ClFO2/c15-14-11(8-17)12(16)6-7-13(14)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |
Clave InChI |
KYHBTIBNXAIZHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


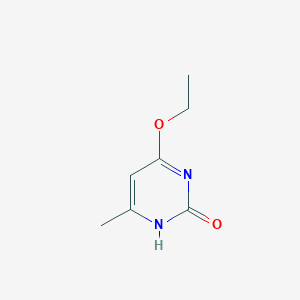

![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)

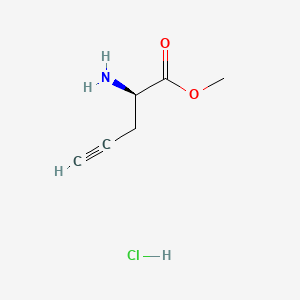
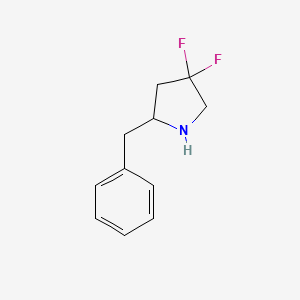
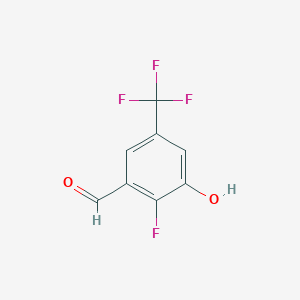
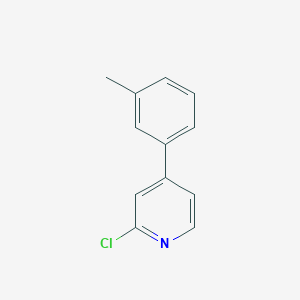
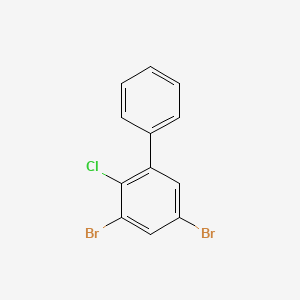
![N-[(4-tert-butylphenyl)carbonyl]leucine](/img/structure/B14029909.png)
![azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide](/img/structure/B14029911.png)
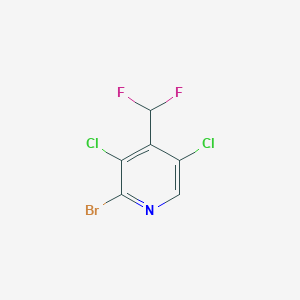
![N-(4-methoxyphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14029923.png)
